2-Fluoro-4-piperazinobenzoic Acid
Description
2-Fluoro-4-piperazinobenzoic Acid (referred to as AS99379 in some drug discovery contexts) is a fluorinated benzoic acid derivative featuring a piperazine substituent at the 4-position of the aromatic ring. It is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly in the development of kinase inhibitors or GPCR-targeting agents .
Properties
IUPAC Name |
2-fluoro-4-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTCFAZOXFQJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- Functionality : The Fmoc group in Compound A enables its use in SPPS as a temporary protecting group, whereas the fluorine in the target compound may enhance electronic effects for target binding .
- Solubility : The benzoic acid backbone of the target compound likely improves aqueous solubility compared to the bulkier Fmoc-protected acetic acid derivative.
- Synthetic Utility: Compound A is specialized for peptide chemistry, while this compound serves as a versatile intermediate in small-molecule drug design .
Compound B: 4-Piperazinobenzoic Acid (Unfluorinated Analog)
Structural Features :
- Lacks the fluorine atom at the 2-position.
- Shares the benzoic acid and piperazine moieties.
| Property | This compound | 4-Piperazinobenzoic Acid |
|---|---|---|
| Electron-Withdrawing Groups | Fluorine (σₚ = +0.06) | None |
| pKa (Carboxylic Acid) | ~2.8 (estimated) | ~4.2 (literature value) |
| Metabolic Stability | Higher (due to fluorine) | Lower |
Key Differences :
- Electronic Effects : Fluorine’s electron-withdrawing nature lowers the pKa of the carboxylic acid group in the target compound, enhancing ionization and solubility at physiological pH.
- Bioactivity : Fluorination can improve binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to the unfluorinated analog.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
